

Application Notes for L-364,918 in Isolated Pancreatic Acini Assays

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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718

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Introduction

L-364,918 (also known as Devazepide) is a potent, selective, and non-peptide antagonist of the Cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] In the field of pancreatic research, L-364,918 serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of CCK in the exocrine pancreas. Pancreatic acinar cells, the functional units of the exocrine pancreas, synthesize, store, and secrete a variety of digestive enzymes.[3][4][5] The gastrointestinal hormone cholecystokinin (CCK) is a primary secretagogue that stimulates these cells to release their enzymatic content.[6] L-364,918 is used in isolated pancreatic acini assays to specifically block the action of CCK, allowing researchers to elucidate signaling pathways, study receptor pharmacology, and investigate the mechanisms underlying pancreatic secretion.[1][7]

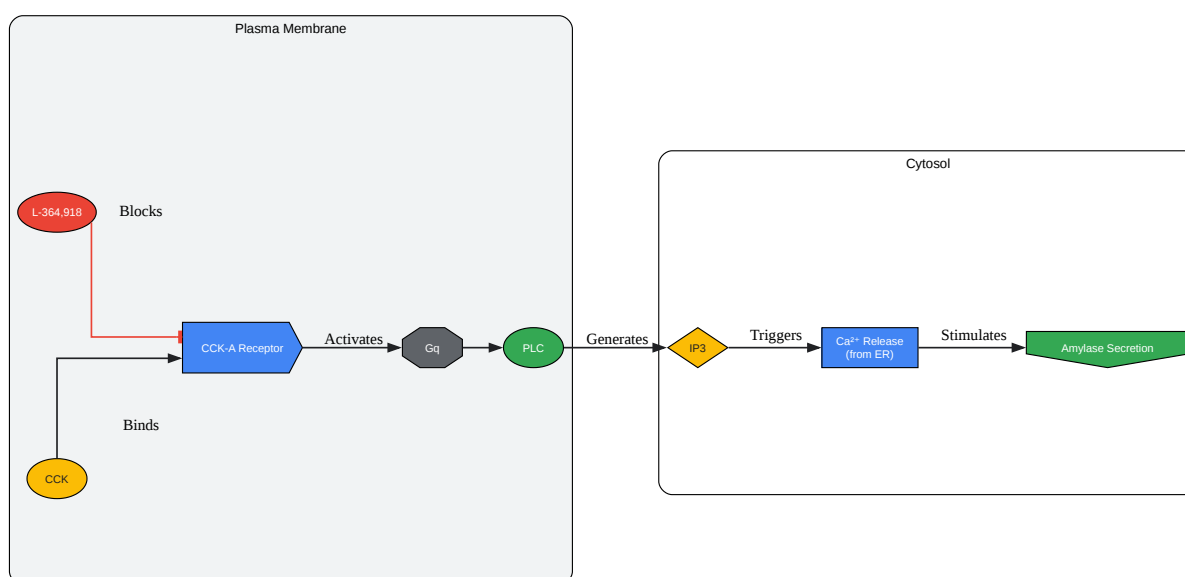
Mechanism of Action

CCK mediates its effects on pancreatic acinar cells by binding to the CCK-A receptor, a G-protein coupled receptor (GPCR).[3][6] This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a rise in cytosolic Ca²⁺ concentration. This calcium signal is a critical trigger for the fusion of zymogen granules with the apical plasma membrane, resulting in the exocytosis of digestive enzymes like amylase.[4][8]

L-364,918 acts as a competitive antagonist at the CCK-A receptor.[1][2] It binds to the receptor with high affinity, thereby preventing CCK from binding and initiating the downstream signaling cascade.[2] This blockade effectively inhibits CCK-stimulated enzyme secretion. Studies have shown that L-364,918 causes a parallel rightward shift in the dose-response curve for CCK-stimulated amylase release, which is characteristic of competitive antagonism.[1]

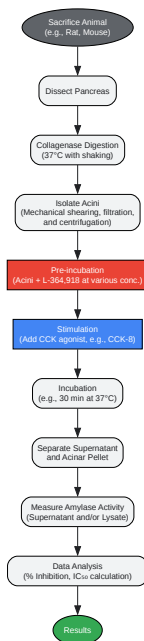
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the CCK signaling pathway that is blocked by L-364,918 and the general experimental workflow for using this antagonist in an isolated pancreatic acini assay.



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Caption: CCK-A receptor signaling pathway and the inhibitory action of L-364,918.



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Caption: Workflow for an isolated pancreatic acini assay using L-364,918.

Quantitative Data Summary

The following tables summarize typical quantitative data for L-364,918 obtained from pancreatic acini assays.

Table 1: Inhibitory Potency of L-364,918

Parameter	Value	Species	Agonist Used	Reference
IC ₅₀	1.7 nM	Rat	CCK-8	[1]
pA ₂	10.01 ± 0.31	Rat	CCK-8	[1]
% Inhibition	~94%	Rat	CCK-33 (0.3 nM)	[7]

- IC_{50} (Half-maximal inhibitory concentration): The concentration of L-364,918 required to inhibit 50% of the maximal amylase release stimulated by CCK.
- pA_2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA_2 value of 10.01 indicates very high antagonist potency.

Table 2: Example Dosing for In Vitro Assays

Compound	Concentration Range	Purpose
L-364,918	1 nM - 100 nM	To generate a dose-response inhibition curve. Complete inhibition is often seen around 30-100 nM. [1] [7]
CCK-8 (agonist)	10 pM - 10 nM	To stimulate amylase release. A submaximal concentration (e.g., 100 pM - 1 nM) is typically used for inhibition studies.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini

This protocol is adapted from standard methods for isolating acini from a mouse or rat pancreas.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials and Reagents:

- Krebs-Ringer Bicarbonate HEPES (KRBH) buffer, supplemented with 0.1% BSA, 11 mM Glucose, and 0.01% soybean trypsin inhibitor. Ensure the buffer is oxygenated (95% O_2 /5% CO_2) for 30 minutes before use.
- Digestion Medium: KRBH buffer containing purified collagenase (e.g., Type IV, ~50-100 U/mL).

- Euthanasia supplies (e.g., CO₂ chamber, isoflurane).
- Dissection tools (scissors, forceps).
- Shaking water bath at 37°C.
- Pipettes with wide-bore tips to minimize mechanical damage to the acini.
- Nylon mesh filters (e.g., 70-100 µm).
- Conical tubes (15 mL or 50 mL).
- Tabletop centrifuge.

Procedure:

- **Pancreas Excision:** Euthanize the animal via an approved method. Immediately perform a laparotomy and carefully dissect the pancreas away from the stomach, spleen, and small intestine. Place the excised pancreas into a petri dish containing ice-cold KRBH buffer.[\[9\]](#)[\[10\]](#)
- **Digestion:** Mince the pancreas into small pieces (~1 mm³) and transfer it to a 20 mL scintillation vial containing 3-5 mL of pre-warmed (37°C) Digestion Medium.[\[9\]](#)
- **Incubation:** Incubate the vial in a shaking water bath at 37°C for 30-50 minutes. Every 10-15 minutes, gently pipette the tissue suspension up and down with a wide-bore pipette to aid mechanical dissociation. Monitor the digestion progress until the solution becomes cloudy and most large tissue fragments have disappeared.
- **Stopping Digestion:** Terminate the digestion by adding 10 mL of ice-cold KRBH buffer.
- **Filtration and Washing:** Filter the cell suspension through a nylon mesh to remove undigested tissue.
- **Purification by Centrifugation:** Centrifuge the filtered suspension at a low speed (e.g., 200-300 x g) for 1-2 minutes.[\[10\]](#) The denser acini will form a loose pellet.
- **Resuspension:** Carefully discard the supernatant, which contains debris and single cells. Gently resuspend the acinar pellet in fresh, cold KRBH buffer. Repeat the centrifugation and

resuspension steps 2-3 times to wash the acini.

- Final Preparation: After the final wash, resuspend the acinar pellet in the desired volume of KRBH buffer for the assay. The acini are now ready for use.

Protocol 2: Amylase Secretion Assay with L-364,918

Materials and Reagents:

- Isolated pancreatic acini (from Protocol 1).
- L-364,918 stock solution (dissolved in DMSO, then diluted in KRBH).
- CCK-8 (or other CCK agonist) stock solution (diluted in KRBH).
- KRBH buffer.
- Amylase activity assay kit (e.g., Phadebas) or a spectrophotometric method.
- Microcentrifuge tubes.
- Incubator or water bath at 37°C.

Procedure:

- Aliquoting Acini: Aliquot the acinar suspension into microcentrifuge tubes (e.g., 500 µL per tube).
- Pre-incubation with Antagonist: Add the desired concentrations of L-364,918 (or vehicle control, e.g., 0.1% DMSO) to the tubes. Gently mix and pre-incubate the acini for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors before the agonist is introduced.
- Stimulation: Add the CCK agonist (e.g., CCK-8 at a final concentration of 1 nM) to the tubes. For a negative control (basal secretion), add KRBH buffer instead of the agonist. For a positive control, add agonist to tubes pre-incubated with vehicle only.
- Incubation: Incubate all tubes for 30 minutes at 37°C to allow for enzyme secretion.

- Separation: After incubation, immediately place the tubes on ice to stop the reaction. Centrifuge the tubes (e.g., 300 x g for 2 minutes) to pellet the acini.
- Sample Collection: Carefully collect the supernatant from each tube and transfer it to a new, clean tube. The supernatant contains the amylase that was secreted. The remaining pellet contains the non-secreted, intracellular amylase.
- Amylase Measurement:
 - Measure the amylase activity in the supernatant.
 - To measure total amylase, lyse the acinar pellet (e.g., with Triton X-100 and sonication) and measure the amylase activity in the lysate. Add this value to the supernatant value for the corresponding tube.
- Data Calculation:
 - Calculate amylase secretion as a percentage of the total amylase content for each tube: $(\text{Amylase in Supernatant} / (\text{Amylase in Supernatant} + \text{Amylase in Pellet})) * 100$.
 - Subtract the basal secretion (negative control) from all stimulated values.
 - Calculate the percent inhibition for each L-364,918 concentration relative to the vehicle-treated positive control.
 - Plot the percent inhibition against the log concentration of L-364,918 to determine the IC_{50} .

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